3-Chloropivalic acid
Overview
Description
3-Chloropivalic acid, also known as 3-chloro-2,2-dimethylpropionic acid, is an organic compound with the molecular formula C₅H₉ClO₂. It is a derivative of pivalic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropivalic acid can be synthesized through several methods. One common method involves the chlorination of pivalic acid using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the copolymerization of 3-chloro-2-methylpropene and carbon monoxide in the presence of a hydrated strong acid catalyst. This method yields a high-purity product, which is then purified further to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropivalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form pivalic acid derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Pivalic acid derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
3-Chloropivalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropivalic acid involves its interaction with various molecular targets. The chlorine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of various derivatives and intermediates. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Pivalic Acid: The parent compound of 3-chloropivalic acid, lacking the chlorine atom.
3-Bromopivalic Acid: Similar to this compound but with a bromine atom instead of chlorine.
3-Iodopivalic Acid: Contains an iodine atom in place of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGQSNSAWZZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065517 | |
Record name | beta-Chloropivalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-38-1 | |
Record name | 3-Chloro-2,2-dimethylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13511-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Chloropivalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropivalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 3-chloro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Chloropivalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,2-dimethylpropaneoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-CHLOROPIVALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H601192X41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary decomposition pathway of 3-chloropivalic acid in the gas phase?
A1: Research indicates that this compound undergoes unimolecular decomposition in the gas phase, yielding isobutene, hydrogen chloride, and carbon dioxide. [] This decomposition follows first-order kinetics and has been characterized as a concerted and highly synchronous process through theoretical studies at the MP2/6-31G** computational level. [] The polarization of the carbon-chlorine bond during fragmentation is considered a driving force for this reaction. []
Q2: How can this compound be detected in air samples alongside other similar compounds?
A2: A method utilizing solid sorbent sampling followed by gas chromatography with flame ionization detection has been developed for the simultaneous determination of this compound chloride, along with other chloroformates and phosgene, in air samples. [] This method involves collecting air samples on a di-n-butylamine-coated solid adsorbent. The collected derivatives are then desorbed, washed, and analyzed using gas chromatography. [] This procedure enables the determination of time-weighted average exposure levels for each compound. []
Q3: What computational chemistry methods have been used to study this compound?
A3: The decomposition mechanism of this compound has been investigated using theoretical calculations at the MP2/6-31G** level. [] This study provided insights into the reaction pathway, confirming a concerted mechanism for the formation of isobutene, hydrogen chloride, and carbon dioxide. [] Additionally, analysis of bond orders and NBO charges through these calculations highlighted the significance of carbon-chlorine bond polarization in driving the fragmentation process. []
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